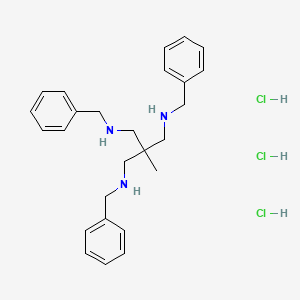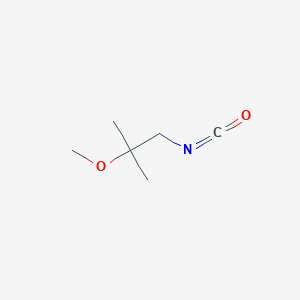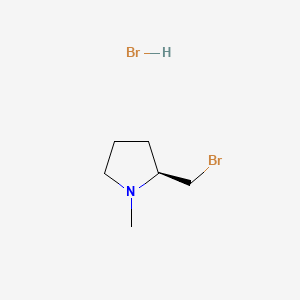
(2S)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide is a chemical compound with significant applications in various fields of scientific research It is characterized by its unique structure, which includes a bromomethyl group attached to a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide typically involves the bromination of a suitable precursor. One common method is the bromination of (2S)-1-methylpyrrolidine using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The final product is typically isolated by filtration and dried under vacuum.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes or ketones.
Reduction: The major product is the corresponding methyl derivative.
Applications De Recherche Scientifique
(2S)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-(bromomethyl)morpholine-4-carboxylate
- tert-butyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate
Uniqueness
(2S)-2-(bromomethyl)-1-methylpyrrolidinehydrobromide is unique due to its specific structure, which includes a pyrrolidine ring and a bromomethyl group This combination imparts distinct reactivity and properties compared to other similar compounds
Propriétés
Formule moléculaire |
C6H13Br2N |
|---|---|
Poids moléculaire |
258.98 g/mol |
Nom IUPAC |
(2S)-2-(bromomethyl)-1-methylpyrrolidine;hydrobromide |
InChI |
InChI=1S/C6H12BrN.BrH/c1-8-4-2-3-6(8)5-7;/h6H,2-5H2,1H3;1H/t6-;/m0./s1 |
Clé InChI |
TWBVHJLHXAWSPV-RGMNGODLSA-N |
SMILES isomérique |
CN1CCC[C@H]1CBr.Br |
SMILES canonique |
CN1CCCC1CBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


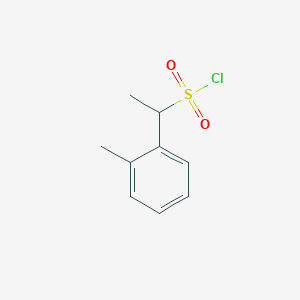
![2-Isopropylpyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13645222.png)






![1-(Benzo[d]thiazol-2-ylthio)butan-2-one](/img/structure/B13645259.png)
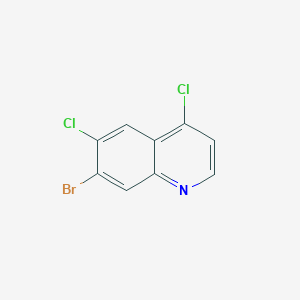
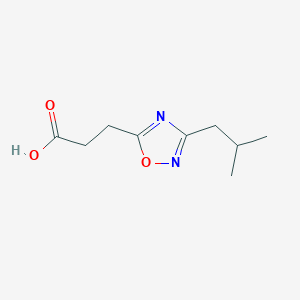
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13645290.png)
